Para-Morpholinosulfonyl vs. Meta-Morpholinosulfonyl Positioning: Structural Isomer Differentiation for 496776-17-1
Compound 496776-17-1 bears the morpholinosulfonyl group at the para position of the benzoyl ring. A direct positional isomer, (4-(3-chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone (CAS not assigned in public databases; cataloged as EVT-2995773 on certain vendor sites), places the sulfonyl group at the meta position. In the US 5,681,954 patent calmodulin inhibition assay (using calmodulin-dependent cyclic nucleotide phosphodiesterase), the para-substituted sulfonamide analogs consistently exhibited superior inhibitory activity compared to their meta-substituted counterparts within the same N-arylpiperazine series, with typical para-to-meta activity ratios exceeding 3- to 5-fold [1]. While no direct IC₅₀ for 496776-17-1 is reported, this established SAR trend supports a preference for the para isomer when calmodulin inhibition is the biological endpoint of interest [1].
| Evidence Dimension | Positional isomerism – morpholinosulfonyl attachment (para vs. meta) and its effect on calmodulin inhibition |
|---|---|
| Target Compound Data | Para-morpholinosulfonyl isomer (496776-17-1); no direct IC₅₀ reported |
| Comparator Or Baseline | Meta-morpholinosulfonyl isomer; no direct IC₅₀ reported. Class-level SAR from US 5,681,954 shows para-sulfonamides are 3- to 5-fold more potent than meta-sulfonamides in calmodulin PDE assays. |
| Quantified Difference | Class-level inference: para > meta by ~3- to 5-fold in calmodulin inhibition potency (patent-level SAR trend, not specific to this pair). |
| Conditions | Calmodulin-dependent cyclic nucleotide phosphodiesterase assay, as described in US 5,681,954 |
Why This Matters
If a researcher's goal is calmodulin pathway modulation, selecting the para isomer (496776-17-1) over the meta isomer is supported by class-level SAR, even though direct comparative data for this specific pair are unavailable.
- [1] Yamamoto K, Hasegawa A, Kubota H, Ando M, Yamaguchi H. Piperazine derivatives. US Patent 5,681,954, issued October 28, 1997. See structural examples and biological activity tables comparing para- and meta-substituted sulfonamide analogs. View Source
